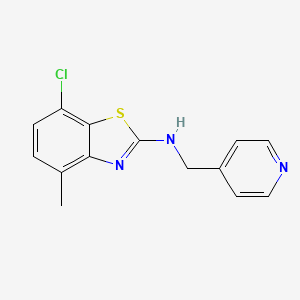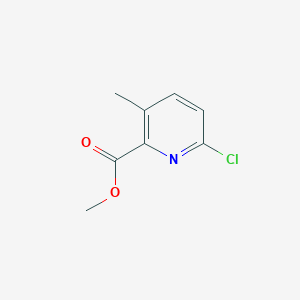
Methyl 2-(5-bromo-2-pyrimidinyl)-2-cyanoacetate
Übersicht
Beschreibung
Methyl 2-(5-bromo-2-pyrimidinyl)-2-cyanoacetate (M2BPCA) is an organic compound composed of a methyl group, a bromo-2-pyrimidinyl group, and a cyanoacetate group. It is a versatile reagent that has found applications in a variety of fields, including organic synthesis, drug discovery, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Interaction with Methylene-Active Compounds
- Study Focus: Interaction with sodium derivatives of various compounds to produce substituted derivatives.
- Key Finding: Azinyl-ylidene tautomerism is a characteristic feature of these compounds.
- Source: (Shukurov et al., 1993).
One-Pot Synthesis of 2-Aminopyrimidinones
- Study Focus: A three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate.
- Key Finding: This process leads to the creation of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles.
- Source: (Bararjanian et al., 2010).
Antiviral Activity of Pyrimidine Derivatives
- Study Focus: Synthesis and evaluation of 2,4-diamino-6-hydroxypyrimidines for antiviral activity.
- Key Finding: Specific 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture.
- Source: (Hocková et al., 2003).
Large-Scale Synthesis of Pyrimidinyl Acetate
- Study Focus: Efficient synthesis of methyl 2-(5-hydroxypyrimidin-2-yl)acetate.
- Key Finding: Developed methodology provides high-yielding routes suitable for large-scale synthesis.
- Source: (Morgentin et al., 2009).
Synthesis and Biological Activities of Pyrimidine Derivatives
- Study Focus: Synthesis of novel pyrimido[4,5-b]quinolines and chromeno[2,3-d]pyrimidin-4-ones.
- Key Finding: Compounds exhibited significant antimicrobial, anti-inflammatory, and analgesic activities.
- Source: (Rajanarendar et al., 2012).
Synthesis of Benzoic Acid Derivatives
- Study Focus: Synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid.
- Key Finding: A synthetic method offering a short pathway and high yield.
- Source: (Liu et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds such as (5-bromopyrimidin-2-yl)methanol and 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile have been studied, which might share similar targets due to the presence of the 5-bromo-2-pyrimidinyl moiety
Biochemical Pathways
Eigenschaften
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6(2-10)7-11-3-5(9)4-12-7/h3-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAOUTFVQUYJSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)


![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)

![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)


![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)

![[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1390956.png)
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1390957.png)

